(5S)-5-methyl-1,4-diazepane

Description

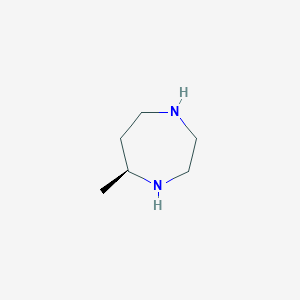

(5S)-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms in the 1- and 4-positions of the diazepane ring. The (5S) designation indicates the stereochemistry at the 5-position, where a methyl group is attached. This compound is typically encountered as its dihydrochloride salt (CAS 2138042-41-6, molecular formula C₆H₁₄N₂·2HCl, molecular weight 187.11), which enhances solubility and stability for pharmaceutical applications .

This compound is structurally related to orexin receptor antagonists, such as Suvorexant, where chirality plays a critical role in biological activity. Its enantiomer, (5R)-5-methyl-1,4-diazepane, is often synthesized and separated using chiral chromatography techniques, underscoring the importance of stereochemistry in drug development .

Properties

IUPAC Name |

(5S)-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSCFJLGJHWKJL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255756 | |

| Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055849-07-3 | |

| Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055849-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-amino-1-butanol with a suitable dihalide under basic conditions to form the diazepane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficient formation of the desired enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

Reduction: Reduction reactions can convert the diazepane ring into more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Saturated diazepane derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(5S)-5-methyl-1,4-diazepane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Enantiomeric Pair: (5S)- vs. (5R)-5-methyl-1,4-diazepane

The (5S) and (5R) enantiomers exhibit distinct pharmacological profiles due to their stereochemical differences:

2.2. Substituent Modifications on the 1,4-Diazepane Core

Variations in substituents significantly alter physicochemical and biological properties:

- Fluorinated Derivatives : The 2,4-difluorophenyl substitution (CAS 2126163-02-6) improves metabolic stability and bioavailability, a common strategy in CNS drug design .

2.3. Salt Forms and Physicochemical Properties

Salt selection impacts solubility and formulation:

Dihydrochloride salts are preferred for their high aqueous solubility, facilitating intravenous or oral formulations .

Biological Activity

(5S)-5-methyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of this compound

This compound is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. Its structural features allow for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds synthesized from this diazepane have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of essential enzymes in microbial metabolism, disrupting their growth and replication processes.

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, a derivative was found to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Some diazepane derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) activity. One study reported an IC50 value of 3.98 µM for a related compound, indicating significant potential for cognitive enhancement and neuroprotection .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is essential for its antimicrobial and anticancer effects.

- Receptor Modulation : It may also act on neurotransmitter receptors, enhancing cholinergic signaling, which is beneficial in neurodegenerative conditions.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several this compound derivatives against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative treatments.

Study 2: Anticancer Potential

In a preclinical trial involving human breast cancer cell lines, a specific derivative demonstrated significant cytotoxicity with an IC50 value indicating potent activity. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Data Tables

| Activity | Compound | IC50/EC50 | Target |

|---|---|---|---|

| Antimicrobial | This compound derivative | MIC < 10 µg/mL | Bacterial enzymes |

| Anticancer | This compound derivative | IC50 = 15 µM | Caspase activation |

| Cholinesterase Inhibition | Related compound | IC50 = 3.98 µM | Acetylcholinesterase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.